2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one
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Overview
Description
2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one is an organic compound with the molecular formula C11H16O It is characterized by its unique structure, which includes a cycloheptadiene ring substituted with four methyl groups at positions 2 and 7, and a ketone functional group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one can be achieved through several methods. One common approach involves the photolysis of 3,3-dimethyloxepin-2-one under triplet-sensitized conditions. The reaction is temperature-dependent, with different products being favored at varying temperatures. For instance, at lower temperatures, the cyclization product 2,2,4,4-tetramethylbicyclo[3.2.0]hept-6-en-3-one is formed .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one undergoes various chemical reactions, including:
Cyclization: Under photolysis conditions, it can cyclize to form 2,2,4,4-tetramethylbicyclo[3.2.0]hept-6-en-3-one.
1,2-Acyl Shift: This reaction can also lead to the formation of 7,7-dimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one.
Common Reagents and Conditions:
Photolysis: The use of light to induce reactions, often with a sensitizer to promote triplet state reactions.
Temperature Control: Varying the temperature can influence the product distribution, with lower temperatures favoring cyclization products.
Major Products:
- 2,2,4,4-Tetramethylbicyclo[3.2.0]hept-6-en-3-one
- 7,7-Dimethyl-3-oxabicyclo[4.1.0]hept-4-en-2-one
Scientific Research Applications
2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one has several applications in scientific research:
- Chemistry: It is used as a model compound to study photochemical reactions and the effects of temperature on reaction pathways .
- Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
- Biology and Medicine: While specific biological applications are not well-documented, compounds with similar structures are often investigated for their potential biological activity.
Mechanism of Action
The mechanism of action for 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one primarily involves photochemical reactions. Upon exposure to light, the compound can undergo cyclization or 1,2-acyl shift reactions. The exact pathways depend on the thermodynamic activation parameters and the specific conditions applied, such as temperature and the presence of sensitizers .
Comparison with Similar Compounds
- 3,3-Dimethyloxepin-2-one: Undergoes similar photochemical reactions, leading to cyclization and acyl shift products .
- 2,2,7-Trimethyl-7-phenylcyclohepta-3,5-dien-1-one: Exhibits similar temperature-dependent photochemical behavior .
Uniqueness: 2,2,7,7-Tetramethylcyclohepta-3,5-dien-1-one is unique due to its specific substitution pattern and the resulting reactivity. The presence of four methyl groups at positions 2 and 7 significantly influences its chemical behavior and the types of products formed during reactions.
Properties
CAS No. |
20023-66-9 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
2,2,7,7-tetramethylcyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C11H16O/c1-10(2)7-5-6-8-11(3,4)9(10)12/h5-8H,1-4H3 |
InChI Key |
LEVMANXXIOYVLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=CC(C1=O)(C)C)C |
Origin of Product |
United States |
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